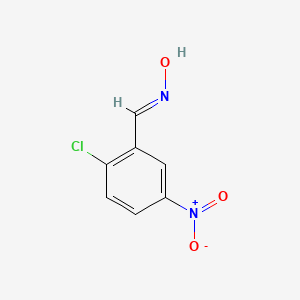

2-Chloro-5-nitrobenzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

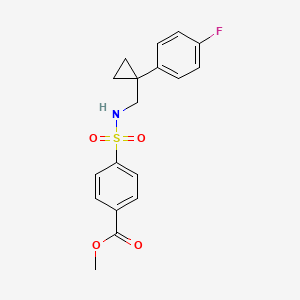

“2-Chloro-5-nitrobenzaldehyde oxime” is a chemical compound with the molecular formula C7H5ClN2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a carbon bearing a nitro group and an oxime group . The molecular weight is 200.58 .

科学的研究の応用

Synthesis of Complex Compounds

2-Chloro-5-nitrobenzaldehyde oxime is a critical precursor in the synthesis of complex organic compounds. For instance, it has been utilized in the preparation of transition metal complexes, which demonstrate significant antibacterial activity against various strains such as E. coli. These complexes were prepared by reacting the metal chloride with this compound and other derivatives, showcasing the compound's versatility in forming biologically active materials (Hania, 2009).

Material Science and Photostability

In material science, this compound's derivatives have been investigated for their photostability properties. Notably, nitrobenzaldehyde derivatives, including those related to this compound, have been found to efficiently block singlet oxygen generation, which is crucial for protecting materials from photooxidative damage. This property is particularly relevant in the development of coatings and packaging materials that require high resistance to degradation under light exposure (Hajimohammadi et al., 2018).

Catalysis and Green Chemistry

The compound has also been implicated in the development of green chemistry approaches. For example, its derivatives have been employed as biomimetic catalysts for the synthesis of fine chemicals, demonstrating the potential of this compound in sustainable chemical processes. Such applications highlight the compound's role in reducing environmental pollution and promoting more efficient and less harmful manufacturing practices (Yuanbin, 2004).

Advanced Synthesis Techniques

Moreover, this compound is instrumental in advanced synthesis techniques, such as the one-pot synthesis of aminobenzylidene derivatives. These derivatives have broad applications ranging from materials science to pharmaceuticals. The compound enables high stereoselectivity and yields under mild conditions, making it a valuable tool in organic synthesis (Xu et al., 2014).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Chloro-5-nitrobenzaldehyde oxime involves the conversion of 2-Chloro-5-nitrobenzaldehyde to its oxime derivative.", "Starting Materials": [ "2-Chloro-5-nitrobenzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve 2-Chloro-5-nitrobenzaldehyde (1.0 g) in ethanol (10 mL) in a round-bottom flask.", "Add hydroxylamine hydrochloride (1.2 g) and sodium hydroxide (1.0 g) to the flask and stir the mixture at room temperature for 2 hours.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with cold ethanol and dry it under vacuum to obtain 2-Chloro-5-nitrobenzaldehyde oxime as a yellow solid (yield: 85%)." ] } | |

CAS番号 |

89692-57-9 |

分子式 |

C7H5ClN2O3 |

分子量 |

200.58 g/mol |

IUPAC名 |

N-[(2-chloro-5-nitrophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5ClN2O3/c8-7-2-1-6(10(12)13)3-5(7)4-9-11/h1-4,11H |

InChIキー |

BCVYAFHZIZEYLS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)Cl |

正規SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-methoxy-2-(3-methylphenyl)quinolin-6-yl]-N'-phenylurea](/img/structure/B2606412.png)

![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)pyrazine-2-carboxamide](/img/structure/B2606415.png)

![[(2-Methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2606418.png)

![Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2606420.png)

![2,4-difluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2606421.png)

![(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2606427.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2606431.png)